molecular formula C14H14Cl3N3OS B2642355 2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185101-59-0

2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2642355
CAS No.: 1185101-59-0
M. Wt: 378.7
InChI Key: BUYXPFJYGARABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a recognized and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound has emerged as a critical pharmacological tool for investigating necroptosis, a form of programmed cell death distinct from apoptosis. Its primary research value lies in dissecting the role of RIPK1-mediated signaling pathways in the pathogenesis of neurological disorders. Studies have demonstrated its efficacy in models of amyotrophic lateral sclerosis (ALS) and multiple sclerosis, where inhibition of RIPK1 has been shown to protect oligodendrocytes and delay disease progression. The compound functions by binding to the allosteric pocket of RIPK1, stabilizing its inactive conformation and thereby preventing RIPK1 kinase activation, oligomerization, and the subsequent formation of the necrosome complex . This mechanism effectively blocks downstream necroptotic signaling. Its high potency and brain permeability make it particularly valuable for in vivo research aimed at understanding and potentially treating a range of acute and chronic neurodegenerative conditions, including Alzheimer's disease and traumatic brain injury, where necroptosis is implicated in neuronal and glial cell loss. Further research utilizing this inhibitor continues to elucidate the complex interplay between different cell death pathways and inflammation in the central nervous system, highlighting its potential as a lead compound for therapeutic development .

Properties

IUPAC Name

2,5-dichloro-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3OS.ClH/c1-19-5-4-11-12(7-19)21-14(17-11)18-13(20)9-6-8(15)2-3-10(9)16;/h2-3,6H,4-5,7H2,1H3,(H,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYXPFJYGARABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Tetrahydrothiazolopyridine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrothiazolopyridine ring.

    Coupling Reaction: The final step involves coupling the dichlorobenzamide with the tetrahydrothiazolopyridine moiety. This is typically done using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzamide moiety.

    Substitution: The chlorine atoms in the benzamide ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and physicochemical comparisons with analogous tetrahydrothiazolo[5,4-c]pyridine derivatives highlight key differences in substituents, molecular weight, and functional groups, which influence biological activity and pharmacokinetic properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Core/Position) Molecular Weight Key Functional Groups
Target compound C₁₆H₁₆Cl₂N₃OS·HCl* 5-methyl (tetrahydrothiazolo core); 2,5-dichloro (benzamide) ~424.7 Benzamide, thiazolo-pyridine, HCl
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride C₂₄H₂₈ClN₃OS·HCl 5-benzyl (core); 4-tert-butyl (benzamide) 442.0 Benzamide, benzyl, tert-butyl, HCl
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride C₉H₁₁ClN₂O₂S·HCl 5-methyl (core); carboxylic acid (C2) 278.7 Carboxylic acid, HCl
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride C₁₀H₁₄ClN₂O₂S·HCl Ethyl ester (C2) 304.8 Ester, HCl
2-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride C₇H₁₀ClN₂S·HCl 2-methyl (thiazolo[4,5-c]pyridine core) 222.7 Methyl, HCl

Key Findings:

Core Modifications: The target compound and the benzyl-substituted analog share a tetrahydrothiazolo[5,4-c]pyridine core but differ in substituents. The 2-methyl-substituted analog in uses a thiazolo[4,5-c]pyridine scaffold, altering ring topology and electronic properties, which may affect target binding .

Benzamide Substituents :

  • The 2,5-dichloro substitution on the benzamide ring introduces strong electron-withdrawing effects, enhancing electrophilicity and possibly binding affinity to hydrophobic pockets in biological targets. In contrast, the 4-tert-butyl group in provides steric bulk and lipophilicity, which could prolong half-life but reduce solubility .

Functional Groups :

  • Carboxylic acid derivatives (e.g., ) exhibit higher polarity and acidity compared to the target’s benzamide, favoring aqueous solubility but limiting blood-brain barrier penetration. Ethyl ester analogs (e.g., ) may act as prodrugs, improving oral bioavailability through ester hydrolysis .

Hydrochloride Salt :

  • All compounds listed are hydrochloride salts, enhancing solubility in polar solvents. However, molecular weight differences (e.g., 424.7 vs. 442.0 for ) influence pharmacokinetic parameters like diffusion rates and renal clearance.

Research Implications

  • The target compound ’s balanced lipophilicity (from dichloro substitution) and moderate molecular weight (~424.7) position it as a promising candidate for in vivo studies, particularly in central nervous system applications where smaller, less bulky molecules are advantageous.
  • Structural analogs with bulkier groups (e.g., benzyl, tert-butyl) may be more suitable for targets requiring prolonged receptor engagement, such as kinase inhibition .

Biological Activity

2,5-Dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential pharmacological applications. This compound contains a dichloro-substituted benzamide moiety linked to a tetrahydrothiazolo[5,4-c]pyridine ring, which contributes to its unique biological properties. Its hydrochloride form enhances solubility and stability, making it suitable for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H14Cl2N3OS
  • Molecular Weight : Approximately 378.7 g/mol
  • IUPAC Name : this compound

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological potential, particularly as an inhibitor of activated coagulation factor X (FXa). This property positions it as a candidate for therapeutic applications in treating thrombus-related diseases. The structural characteristics suggest possible interactions with biological targets involved in coagulation pathways.

The mechanism by which this compound exerts its effects involves the inhibition of FXa. This inhibition is critical as FXa plays a pivotal role in the coagulation cascade leading to thrombus formation.

Comparative Analysis of Similar Compounds

A comparison with similar compounds highlights the unique aspects of this compound's structure and biological activity:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochlorideBenzyl group instead of methylPotential FXa inhibitionContains isopropylthio group
4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochlorideBenzoyl substitutionFXa inhibitory actionIncorporates benzoyl moiety
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivativesBasic thiazole structureVaried biological activitiesLacks benzamide functionality

The unique combination of dichloro substitution and the specific thiazolo-pyridine structure contributes to its distinct biological profile and potential applications in medicine.

In Vitro Studies

In vitro studies have demonstrated that compounds with structural similarities exhibit varied biological activities. For instance:

  • Antitumor Activity : Compounds structurally related to 2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide were tested against various cancer cell lines (e.g., A549 lung cancer cells). Results indicated that certain derivatives showed significant cytotoxicity and inhibited cell proliferation effectively .

Toxicity Profile

The toxicity profile of the compound has also been evaluated. While some derivatives exhibited promising antitumor activity in cancer cell lines like A549 and HCC827 at low concentrations (IC50 values ranging from 0.85 to 6.75 μM), they also demonstrated moderate cytotoxicity against normal lung fibroblast cell lines (MRC-5), suggesting a need for further optimization to enhance selectivity .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s activity arises from its thiazolo-pyridine core fused with a benzamide group. The 2,5-dichloro substitution on the benzamide enhances hydrophobic interactions with target proteins, while the tetrahydrothiazolo-pyridine scaffold provides rigidity and potential hydrogen-bonding sites. These features are critical for binding to enzymes like factor Xa or kinases, as seen in structurally related thiazolo-pyridine derivatives .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Step 1: Formation of the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate via cyclization of thiourea derivatives with α,β-unsaturated ketones.
  • Step 2: Amide coupling between the intermediate and 2,5-dichlorobenzoyl chloride under reflux in dichloromethane or acetonitrile.
  • Step 3: Hydrochloride salt formation using HCl gas or aqueous HCl . Key catalysts include DMAP (4-dimethylaminopyridine) for amide bond formation, with yields optimized at 60–70°C .

Q. Which analytical methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., aromatic proton signals at δ 7.2–8.1 ppm for the benzamide group).
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is typically required, with a C18 column and acetonitrile/water mobile phase.
  • Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 439.3) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale production?

  • Solvent Selection: Replace dichloromethane with acetonitrile to improve reaction homogeneity and reduce side products.
  • Catalyst Screening: Test alternatives to DMAP, such as HOBt (hydroxybenzotriazole), to enhance coupling efficiency.
  • Purification: Use preparative HPLC with gradient elution (10–90% acetonitrile) for >99% purity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Assay Standardization: Validate enzyme inhibition assays (e.g., factor Xa) using positive controls like rivaroxaban.
  • Structural Analog Comparison: Test activity of derivatives (e.g., replacing 2,5-dichloro with methoxy groups) to identify substituent effects.
  • Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., N-(5-methyl-thiazolo-pyridin-2-yl)naphthamide derivatives, IC₅₀ = 0.5–5 µM) .

Q. What computational approaches predict target interactions and binding modes?

  • Molecular Docking: Use AutoDock Vina to model interactions with factor Xa’s S1/S4 pockets. Focus on chlorine atoms forming halogen bonds with Tyr228.
  • Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectories) to assess binding energy (ΔG < −8 kcal/mol suggests high affinity) .

Q. How can derivatives be designed to improve metabolic stability?

  • Substituent Modification: Replace labile groups (e.g., methyl on the thiazolo-pyridine) with trifluoromethyl to reduce CYP450-mediated oxidation.
  • Prodrug Strategies: Introduce ester moieties at the benzamide carbonyl to enhance oral bioavailability .

Q. What experimental designs address stability challenges under varying pH and temperature?

  • Forced Degradation Studies: Expose the compound to:
  • Acidic (0.1 M HCl, 40°C, 24 h) and basic (0.1 M NaOH, 40°C, 24 h) conditions.
  • Oxidative stress (3% H₂O₂, 25°C, 48 h).
    • Analytical Monitoring: Track degradation via HPLC-UV at 254 nm. Optimal stability is observed at pH 4–6 and 4°C storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.